molecular formula C32H28F4N6O8S2 B1487320 Pantoprazole dimer CAS No. 2115779-15-0

Pantoprazole dimer

Cat. No.: B1487320
CAS No.: 2115779-15-0
M. Wt: 764.7 g/mol
InChI Key: HTDAWOKDELVUAB-UHFFFAOYSA-N
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Description

Pantoprazole dimer is a useful research compound. Its molecular formula is C32H28F4N6O8S2 and its molecular weight is 764.7 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Pantoprazole primarily targets the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production. By inhibiting this enzyme, Pantoprazole effectively suppresses both basal and stimulated gastric acid secretion .

Mode of Action

Pantoprazole interacts with its target, the (H+, K+)-ATPase enzyme, by covalently binding to sulfhydryl groups of cysteines found on the enzyme . This binding is irreversible, meaning new enzyme needs to be expressed in order to resume acid secretion . As a result, the duration of Pantoprazole’s antisecretory effect persists longer than 24 hours .

Biochemical Pathways

The primary biochemical pathway affected by Pantoprazole is the gastric acid secretion pathway. By inhibiting the (H+, K+)-ATPase enzyme, Pantoprazole prevents the final step in gastric acid production . This leads to a decrease in both basal and stimulated gastric acid secretion . Pantoprazole also affects other pathways related to inflammation and apoptosis .

Pharmacokinetics

Pantoprazole is well absorbed and undergoes little first-pass metabolism, with an absolute bioavailability of approximately 77% . It has a total serum clearance of 0.1 l/h/kg and a serum elimination half-life of about 1.1 hours . Pantoprazole is mainly metabolized by cytochrome P450 (CYP) 2C19 .

Result of Action

The molecular and cellular effects of Pantoprazole’s action primarily involve the suppression of gastric acid secretion . This leads to the healing of tissue damage caused by gastric acid, such as erosive esophagitis . Pantoprazole also has effects on inflammation and apoptosis pathways, contributing to its therapeutic effects .

Action Environment

The action of Pantoprazole can be influenced by environmental factors such as pH conditions . For example, the formation of autophagosomes and the effect on autophagic flux can depend on the pH conditions . Additionally, the formation of certain impurities in the synthesis of Pantoprazole can be influenced by environmental factors .

Biochemical Analysis

Biochemical Properties

Pantoprazole dimer plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which are involved in its metabolism . The interaction with these enzymes can lead to the formation of reactive intermediates that may contribute to its biochemical activity. Additionally, this compound can bind to proton pumps in the stomach lining, inhibiting their activity and reducing gastric acid secretion .

Cellular Effects

This compound affects various types of cells and cellular processes. In gastric parietal cells, it inhibits the H+/K+ ATPase enzyme, leading to a decrease in gastric acid production . This inhibition can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the reduction in acid secretion can alter the expression of genes involved in acid production and transport. Additionally, this compound may affect the proliferation and differentiation of gastric epithelial cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the H+/K+ ATPase enzyme in gastric parietal cells. This binding inhibits the enzyme’s activity, preventing the exchange of hydrogen and potassium ions across the cell membrane . The inhibition of this enzyme leads to a reduction in gastric acid secretion. Additionally, this compound can interact with cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to its biochemical activity . These interactions can result in enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as pH and temperature . Over time, this compound may degrade into other byproducts, which can affect its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression . These changes may result in altered cellular function and potential toxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit gastric acid secretion without causing significant adverse effects . At high doses, this compound may cause toxic effects, such as liver damage and alterations in enzyme activity . Threshold effects have been observed, where the impact of this compound on cellular function and metabolism becomes more pronounced at higher doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes . The primary enzymes involved in its metabolism are CYP2C19 and CYP3A4, which convert this compound into its metabolites . These metabolic pathways can affect the levels of metabolites and influence metabolic flux. Additionally, this compound can interact with other enzymes and cofactors, further modulating its metabolic activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and lysosomes . This localization can influence its activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum and lysosomes, where it exerts its effects . The localization of this compound can affect its activity and function, as well as its interactions with other biomolecules. For example, its accumulation in the endoplasmic reticulum may influence protein folding and secretion .

Biological Activity

Pantoprazole, a widely used proton pump inhibitor (PPI), is primarily employed in the treatment of conditions associated with excessive gastric acid production, such as gastroesophageal reflux disease (GERD) and peptic ulcers. Recent studies have highlighted the biological activity of its dimeric form, which has garnered interest due to its potential therapeutic implications and mechanisms of action.

Pantoprazole functions by irreversibly binding to the H+/K+-ATPase enzyme in the gastric parietal cells, effectively inhibiting gastric acid secretion. This mechanism is crucial for its therapeutic efficacy in reducing gastric acidity. The conversion of pantoprazole into its active sulfenamide form occurs in the acidic environment of the canaliculi within parietal cells, where it forms covalent disulfide bonds with cysteine residues on the ATPase enzyme .

Biological Activity of Pantoprazole Dimer

The dimerization of pantoprazole has been shown to alter its pharmacokinetic properties and potentially enhance its biological activity. Research indicates that pantoprazole dimers may exhibit increased stability and bioavailability compared to their monomeric counterparts. This is particularly relevant in acidic environments where degradation can occur rapidly .

Anti-Ulcerogenic Activity

A comparative study assessed the anti-ulcerogenic effects of buffered pantoprazole formulations versus plain pantoprazole using a pyloric ligated rat model. The results demonstrated that buffered formulations significantly increased gastric pH and reduced ulcerogenic lesions more effectively than plain pantoprazole. This suggests that modifications in formulation, such as dimerization or buffering, can enhance the therapeutic efficacy of pantoprazole .

Formulation Gastric pH Increase Ulcer Lesion Reduction
Buffered PantoprazoleSignificant (p < 0.001)High
Plain PantoprazoleMinimalLow

Effects on Bacterial Growth

One study investigated the impact of pantoprazole on Campylobacter jejuni, a common gastrointestinal pathogen. The findings revealed that exposure to pantoprazole significantly inhibited bacterial growth, motility, and biofilm formation, indicating a potential role for pantoprazole in managing gastrointestinal infections .

Anti-Tumor Potential

Recent research has also explored the anti-tumor effects of PPIs, including pantoprazole, in glioma models. The studies indicated that pantoprazole could inhibit tumor progression by affecting the tumor microenvironment (TME), particularly through modulation of acidity, oxidative stress, and inflammatory responses .

Pharmacokinetics and Safety Profile

Pantoprazole exhibits a bioavailability of approximately 77% when administered orally, with peak plasma concentrations reached within 2-3 hours post-dose. Its half-life is about 1 hour, necessitating once-daily dosing for sustained acid suppression. The drug is extensively metabolized in the liver via cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4 .

Adverse Effects

While generally well-tolerated, long-term use of PPIs like pantoprazole may be associated with adverse effects such as increased susceptibility to gastrointestinal infections and nutrient malabsorption (e.g., vitamin B12 and magnesium) .

Scientific Research Applications

Chemical Synthesis of Pantoprazole Dimer

The synthesis of this compound has been a focus of research due to its complexity and the necessity for high-quality reference substances in pharmaceutical development. A notable method involves an eight-step reaction starting from 3-(difluoromethoxy) nitrobenzene, yielding a product that can be utilized for quality control in pantoprazole production. This method is characterized by its simplicity, economic viability, and environmental friendliness, resulting in a high total yield .

Pharmacological Applications

1. Proton Pump Inhibition
Pantoprazole itself is an established proton pump inhibitor (PPI) used primarily for treating gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. The dimerization of pantoprazole may influence its pharmacokinetic properties and efficacy. Research indicates that the dimer form could potentially enhance or modify the therapeutic effects compared to the monomeric form .

2. Drug-Induced Thrombocytopenia
Recent literature has highlighted cases where pantoprazole therapy led to drug-induced thrombocytopenia. A specific case study documented a patient who developed severe thrombocytopenia after starting intravenous pantoprazole for upper gastrointestinal bleeding. Upon discontinuation of pantoprazole and switching to famotidine, the patient's platelet count normalized. This underscores the importance of monitoring for adverse effects associated with PPIs, including potential implications of the dimer form .

Case Studies

Case Study 1: Thrombocytopenia Induced by Pantoprazole

  • Patient Background : A patient receiving IV pantoprazole for severe esophagitis exhibited a significant drop in platelet count.
  • Findings : After ruling out other causes of thrombocytopenia, it was concluded that pantoprazole was the likely culprit.
  • Outcome : The medication was switched to famotidine, leading to recovery of platelet levels .

The exploration of this compound's applications is still in its early stages. Future research should focus on:

  • Pharmacodynamics and Pharmacokinetics : Understanding how dimerization affects the drug's behavior in the body.
  • Clinical Trials : Evaluating the safety and efficacy of this compound compared to standard treatments.
  • Mechanistic Studies : Investigating the biochemical pathways influenced by the dimer form.

Properties

IUPAC Name

5-(difluoromethoxy)-6-[6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-yl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28F4N6O8S2/c1-45-23-5-7-37-21(27(23)47-3)13-51(43)31-39-17-9-15(25(49-29(33)34)11-19(17)41-31)16-10-18-20(12-26(16)50-30(35)36)42-32(40-18)52(44)14-22-28(48-4)24(46-2)6-8-38-22/h5-12,29-30H,13-14H2,1-4H3,(H,39,41)(H,40,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDAWOKDELVUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)OC(F)F)C4=CC5=C(C=C4OC(F)F)N=C(N5)S(=O)CC6=NC=CC(=C6OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28F4N6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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